

# Genotoxicity and carcinogenicity studies of Metaflumizone

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## Compound of Interest

Compound Name: Metaflumizone

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An In-depth Technical Guide to the Genotoxicity and Carcinogenicity of **Metaflumizone**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the genotoxicity and carcinogenicity profile of **Metaflumizone**, a semicarbazone insecticide. The information is compiled from various regulatory assessments and toxicological studies, presenting key data in a structured format to facilitate scientific review and comparison.

## Executive Summary

**Metaflumizone** has been evaluated through a comprehensive battery of in vitro and in vivo genotoxicity assays, as well as long-term carcinogenicity bioassays in rodents. The weight of evidence from these studies indicates that **Metaflumizone** is unlikely to be genotoxic in vivo and does not pose a carcinogenic risk to humans.<sup>[1][2]</sup> While an in vitro study showed a positive result for chromosomal aberrations without metabolic activation, this was not replicated in in vivo studies.<sup>[1]</sup> Long-term studies in both mice and rats have shown no evidence of carcinogenicity at the highest doses tested.<sup>[1][3]</sup>

## Genotoxicity Profile

**Metaflumizone** has been subjected to a standard battery of tests to assess its potential to induce genetic mutations or chromosomal damage. The results are summarized below.

## Data Presentation: Genotoxicity Studies

Assay Type	Test System	Metabolic Activation (S9)	Concentration/Dose Range	Result	Reference
In Vitro Studies					
Bacterial Reverse Mutation (Ames Test)	S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2uvrA)	With and Without	20 - 5000 µg/plate	Negative	<a href="#">[4]</a>
Chromosomal Aberration	Mammalian Cells	Without	Not Specified	Positive	<a href="#">[1]</a>
Chromosomal Aberration	Mammalian Cells	With	Not Specified	Negative	<a href="#">[1]</a>
In Vivo Studies					
Micronucleus Formation	Mouse Bone Marrow	N/A	Not Specified	Negative	<a href="#">[1]</a>
Unscheduled DNA Synthesis (UDS)	Rat Liver	N/A	Not Specified	Negative	<a href="#">[1]</a>
Metabolite Studies					
M320I02 (Z-isomer) - Ames Test	S. typhimurium	With and Without	Not Specified	Negative	<a href="#">[1]</a> <a href="#">[5]</a>
M320I04 - Ames Test	S. typhimurium	Not Specified	Not Specified	Negative	<a href="#">[4]</a>

M320I23 - Ames Test	S. typhimurium	Not Specified	Not Specified	Negative	<a href="#">[1]</a>
M320I23 - Chromosomal Aberration	Mammalian Cells	With	Not Specified	Positive	<a href="#">[1]</a>
M320I23 - Micronucleus Formation	Mouse	N/A	Not Specified	Negative	<a href="#">[1]</a>
M320I29 - Gene Mutation & Chromosomal Aberration	Mammalian Cells	Not Specified	Not Specified	Negative	<a href="#">[1]</a>
M320I06 - Multiple in vitro & in vivo assays	Various	Not Specified	Not Specified	Negative	<a href="#">[4]</a>

Conclusion on Genotoxicity: **Metaflumizone** was tested in a comprehensive set of genotoxicity assays.[\[1\]](#) A positive result was noted in an in vitro chromosomal aberration test in the absence of metabolic activation.[\[1\]](#) However, subsequent in vivo tests, including a micronucleus assay in mice and an unscheduled DNA synthesis assay in rats, yielded negative results.[\[1\]](#) Based on the overall evidence, regulatory bodies have concluded that **Metaflumizone** is unlikely to be genotoxic.[\[1\]](#)

## Carcinogenicity Profile

Long-term studies were conducted to assess the carcinogenic potential of **Metaflumizone** in rodents.

## Data Presentation: Carcinogenicity Studies

Study Type	Species (Strain)	Duration	Dose Levels (mg/kg bw/day)	NOAEL (mg/kg bw/day)	Carcinogenic Potential	Reference
Toxicity & Carcinogenicity	Rat	2 years	Males: up to 300, Females: up to 200	30	No evidence of carcinogenicity	[1]
Carcinogenicity	Mouse	18 months	up to 1000	250	No evidence of carcinogenicity	[1]

Conclusion on Carcinogenicity: Long-term toxicity and carcinogenicity studies were performed in both mice and rats.[1] In the 18-month mouse study, there was no evidence of carcinogenicity at the highest dose tested.[1] Similarly, the 2-year rat study showed no evidence of carcinogenicity.[1] Based on the lack of genotoxicity and the negative results in two adequate rodent carcinogenicity studies, it has been concluded that **Metaflumizone** is not expected to pose a carcinogenic risk to humans.[2][6][7]

## Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in this guide. These protocols are based on standard OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals.

### Bacterial Reverse Mutation Assay (Ames Test)

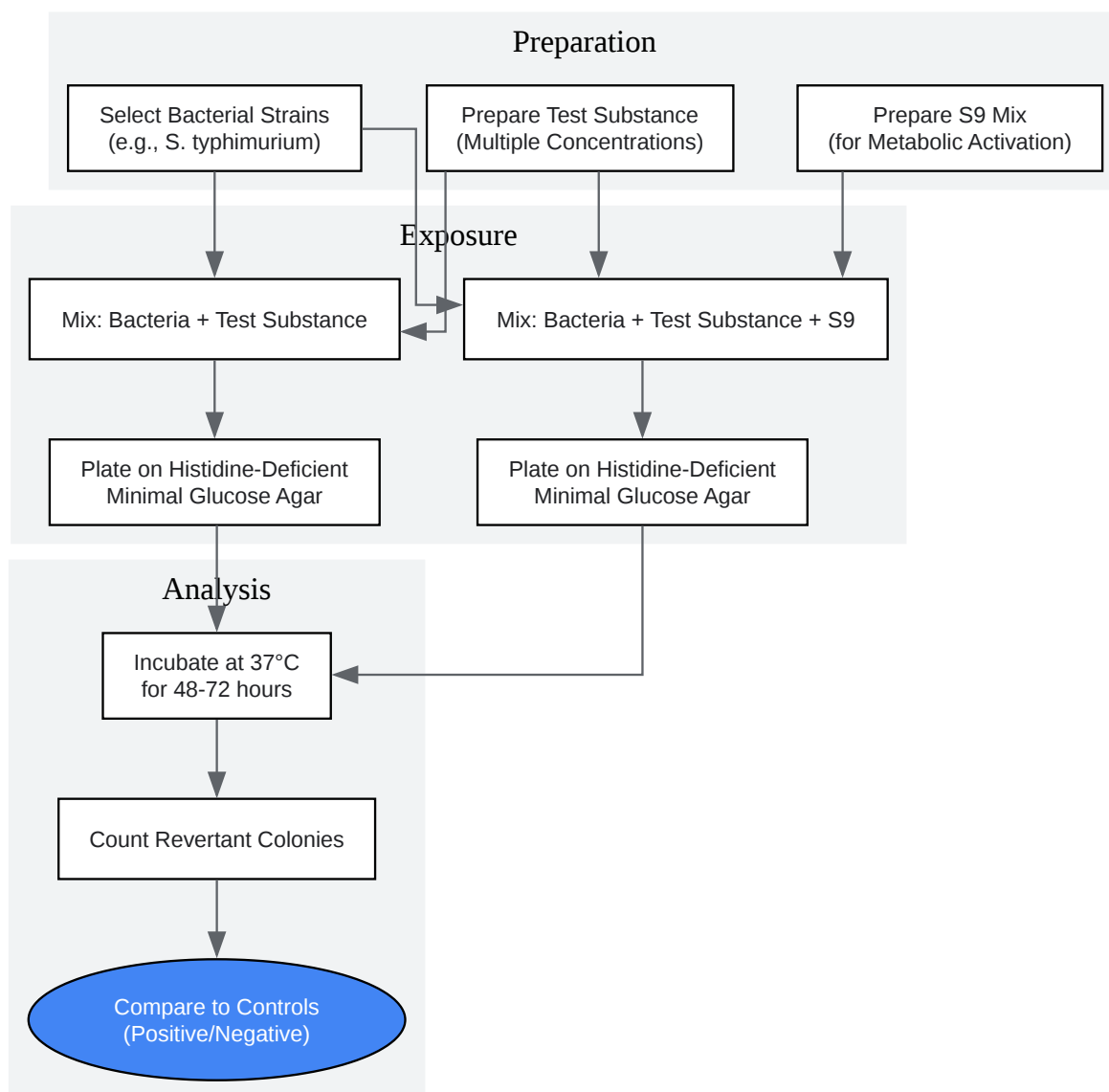
This in vitro assay evaluates the potential of a substance to induce gene mutations (point mutations) in bacteria.

Methodology:

- **Test Strains:** Several strains of *Salmonella typhimurium* and *Escherichia coli* are used, which are auxotrophic for histidine (or tryptophan), meaning they cannot synthesize this essential

amino acid and require it in their growth medium.[8][9]

- Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate, to mimic metabolism in mammals.[9][10]
- Exposure: The bacterial strains are exposed to the test substance at various concentrations on a minimal agar plate lacking histidine.[8]
- Incubation: Plates are incubated for 48-72 hours at 37°C.[8]
- Endpoint: A positive result is indicated by a significant, concentration-dependent increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own histidine) compared to the negative control.[9]



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Diagram 1: Generalized workflow for the Ames Test.

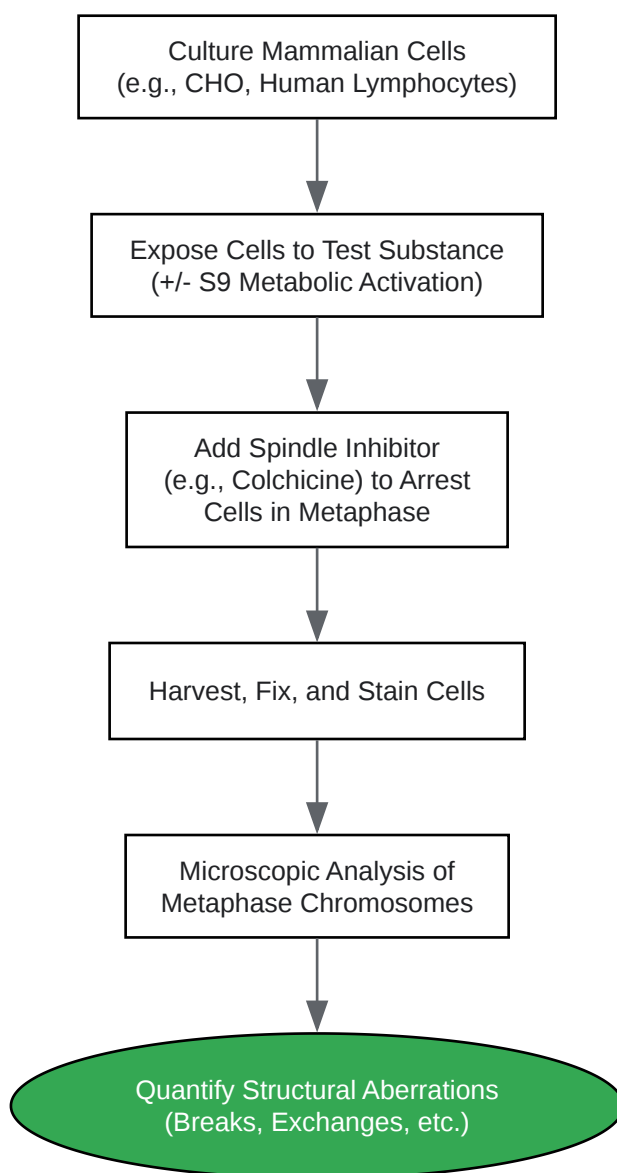
## In Vitro Chromosomal Aberration Test

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[11]

**Methodology:**

- **Cell Cultures:** Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[\[12\]](#)
- **Exposure:** Cell cultures are exposed to at least three concentrations of the test substance for a short (e.g., 3-6 hours) or long (e.g., 24 hours) duration. The assay is conducted with and without metabolic activation (S9).[\[11\]](#)[\[12\]](#)
- **Metaphase Arrest:** Following exposure and a recovery period, a spindle inhibitor (e.g., colchicine) is added to arrest cells in the metaphase stage of mitosis.[\[11\]](#)
- **Harvesting and Staining:** Cells are harvested, fixed, and stained. Slides are then prepared for microscopic analysis.
- **Endpoint:** Metaphase cells are analyzed microscopically for chromosomal aberrations, such as breaks, gaps, and exchanges. A substance is considered positive if it causes a statistically significant, concentration-dependent increase in the frequency of cells with structural aberrations.[\[12\]](#)





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Diagram 2: Experimental workflow for an in vitro chromosomal aberration test.

## In Vivo Mammalian Erythrocyte Micronucleus Test

This test detects damage to chromosomes or the mitotic spindle in the bone marrow of rodents.

[13]

Methodology:

- Test System: Typically, mice or rats are used.[14]

- Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection, at three dose levels. A vehicle control and a known positive control are also included.[15]
- Exposure: Animals are typically dosed once or twice over a 24-hour period.[14]
- Sample Collection: At 24 and 48 hours after the final dose, bone marrow is extracted from the femur or peripheral blood is collected.[13]
- Slide Preparation: Smears of the bone marrow or blood are made on microscope slides and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
- Endpoint: A large number of polychromatic erythrocytes (PCEs) are scored for the presence of micronuclei (small, secondary nuclei formed from chromosome fragments or whole chromosomes left behind during cell division). An increase in the frequency of micronucleated PCEs in treated animals indicates genotoxicity.[13][16]

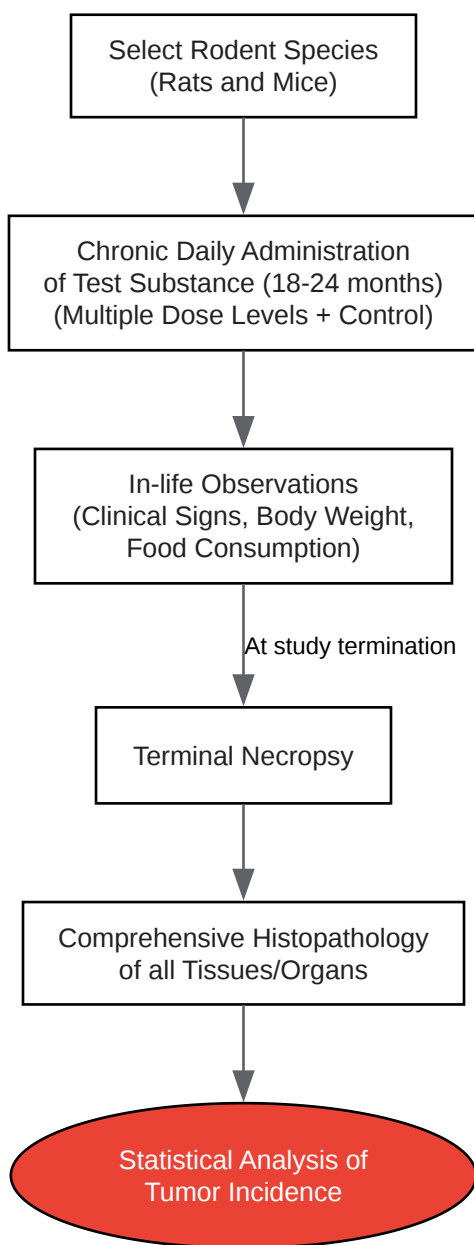
## Rodent Carcinogenicity Bioassay

This long-term study evaluates the carcinogenic potential of a substance following chronic exposure.

### Methodology:

- Test System: Two rodent species are typically used, most commonly rats and mice.[17]
- Administration: The test substance is administered daily to the animals for the majority of their lifespan (e.g., 18 months for mice, 2 years for rats).[1][18] Administration is often through the diet or by oral gavage.
- Dose Selection: At least three dose levels are used, plus a concurrent control group. The highest dose is intended to be a maximum tolerated dose (MTD), which produces minimal toxicity without significantly shortening the animal's lifespan.
- Observation: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

- Endpoint: At the end of the study, all animals undergo a full necropsy and comprehensive histopathological examination of all organs and tissues. The incidence of tumors (neoplasms) in the treated groups is compared to the control group to determine carcinogenic potential.[17]



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Diagram 3: Logical flow of a long-term rodent carcinogenicity bioassay.

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